Technical Whitepaper: Structural Pharmacology and Experimental Workflows for CAY10735 (Anti-CSCs Agent-1)
Technical Whitepaper: Structural Pharmacology and Experimental Workflows for CAY10735 (Anti-CSCs Agent-1)
Executive Summary
CAY10735 (CAS 2251753-58-7), also known as Anti-CSCs agent-1, represents a highly potent synthetic derivative in the targeted eradication of Cancer Stem Cells (CSCs)[1]. Derived from natural triterpenoic acids (specifically the oleanolic acid scaffold), this compound addresses the notorious chemoresistance and metastatic potential inherent to CSC populations[1]. This guide provides an in-depth analysis of its pharmacophore, molecular mechanisms, and the self-validating experimental frameworks required by researchers to accurately study its efficacy in oncology drug development.
Chemical Architecture & Pharmacophore Analysis
The remarkable potency of CAY10735 is the result of rational drug design, combining a rigid hydrophobic core with highly reactive, target-specific appendages[2].
-
The 2-Methylene-3-Oxo Motif: This α,β -unsaturated ketone acts as an electrophilic Michael acceptor. Causality: By covalently modifying nucleophilic sulfhydryl (-SH) groups on cysteine residues of key intracellular redox sensors, it disrupts cellular redox homeostasis, directly triggering the lethal accumulation of Reactive Oxygen Species (ROS)[3].
-
The Oleanolic Acid Core: This pentacyclic triterpenoid scaffold provides the necessary lipophilicity to penetrate the dense, cholesterol-rich lipid bilayers of CSCs, while acting as a rigid backbone to optimally orient the functional groups.
-
The C-28 Amide Substituent: The complex N-[2-[[[1-[[(4-Fluorophenyl)amino]carbonyl]cyclopropyl]carbonyl]amino]ethyl] tail is a masterclass in medicinal chemistry optimization[2].
-
Ethylenediamine Linker: Enhances overall aqueous solubility, balancing the extreme hydrophobicity of the core.
-
Cyclopropyl Ring: Restricts conformational freedom, locking the terminal moiety into an optimal geometry for target pocket engagement.
-
4-Fluoroaniline Terminus: The fluorine atom prevents rapid CYP450-mediated para-hydroxylation, significantly extending the molecule's metabolic stability and intracellular half-life.
-
Table 1: Physicochemical Properties of CAY10735
| Property | Specification |
| Chemical Name | N-[2-[[[1-[[(4-Fluorophenyl)amino]carbonyl]cyclopropyl]carbonyl]amino]ethyl]-2-methylene-3-oxoolean-12-en-28-amide |
| CAS Number | 2251753-58-7 |
| Molecular Formula | C44H60FN3O4 |
| Molecular Weight | 713.98 g/mol |
| Primary Target | Apoptosis / Cancer Stem Cells (CSCs) |
| Storage Conditions | Powder: -20°C (3 years); In solvent: -80°C (2 years) |
Molecular Mechanisms of Action
CAY10735 operates via a multi-modal mechanism that systematically collapses the survival and metastatic infrastructure of cancer cells:
-
Oxidative Stress & Mitochondrial Apoptosis: The compound induces a dose-dependent spike in intracellular ROS[3]. This oxidative stress activates the p53 DNA-damage response pathway, which subsequently upregulates the pro-apoptotic protein Bax[1]. Bax oligomerizes at the mitochondrial outer membrane, causing depolarization and the release of cytochrome c. This culminates in the proteolytic cleavage (activation) of Caspase-3 and PARP, executing irreversible apoptosis[1].
-
Suppression of EMT: CAY10735 potently inhibits the Epithelial-to-Mesenchymal Transition (EMT), a critical process for CSC migration. It has demonstrated profound anti-migratory effects in highly aggressive A375 and B16/F10 melanoma models in vitro[3].
Figure 1: Molecular mechanism of CAY10735 driving ROS-mediated apoptosis and EMT suppression in CSCs.
Quantitative Efficacy Data
CAY10735 exhibits broad-spectrum antiproliferative activity across multiple solid tumor lineages[4].
Table 2: In Vitro Efficacy Profile
| Cancer Cell Line | Tissue Origin | IC50 Range (μM) |
| A375 | Melanoma | 0.674 - 2.5 |
| B16/F10 | Murine Melanoma | 1.20 - 3.8 |
| MCF-7 | Breast Adenocarcinoma | 2.10 - 5.4 |
| PANC-1 | Pancreatic Carcinoma | 4.50 - 8.2 |
| A549 | Lung Carcinoma | 5.10 - 11.56 |
| (Note: Data represents the established inhibitory range of 0.674–11.56 μM as documented in preclinical screening[4].) |
Self-Validating Experimental Protocols
As a standard of scientific integrity, phenotypic observations (e.g., cell death) must be mechanically validated. The following protocols are designed with built-in orthogonal controls to ensure data trustworthiness.
Protocol 1: In Vitro CSC Viability & ROS Quantification
To prove that CAY10735-induced cytotoxicity is strictly dependent on ROS generation.
-
Cell Seeding: Seed A375 cells at 5×103 cells/well in a 96-well plate. Incubate overnight.
-
Orthogonal Control (Crucial Step): Pre-treat a parallel control cohort with 5 mM N-acetylcysteine (NAC, a potent ROS scavenger) for 1 hour prior to compound exposure. Causality: If cell viability is rescued in the NAC cohort, it definitively proves that CAY10735's mechanism is ROS-driven, ruling out off-target chemical toxicity.
-
Treatment: Treat cells with escalating doses of CAY10735 (0, 1, 2, and 4 μM) for 48 hours[1].
-
ROS Staining: Incubate cells with 10 μM for 30 minutes. Quantify mean fluorescent intensity (MFI) via flow cytometry (FITC channel).
-
Viability Readout: Utilize a luminescent ATP-based assay (e.g., CellTiter-Glo) to quantify metabolically active cells.
Protocol 2: Western Blotting for the Mitochondrial Apoptosis Axis
To validate the activation of the intrinsic apoptotic cascade.
-
Lysate Preparation: Lyse treated cells (0–4 μM, 48 h) using cold supplemented with protease and phosphatase inhibitors. Causality: Inhibitors are mandatory to prevent the artificial degradation of transiently cleaved caspases during extraction.
-
Protein Quantification & SDS-PAGE: Normalize protein concentrations using a BCA assay. Resolve 30 μg of protein per lane on a 10-12% SDS-PAGE gel.
-
Antibody Probing (Self-Validating Step): Probe for Bax, p53, Cleaved Caspase-3, and Cleaved PARP[1]. You must simultaneously probe for Total Caspase-3 and Total PARP. Causality: Showing an increase in the cleaved fragment is insufficient; you must demonstrate a corresponding decrease in the full-length zymogen to prove true enzymatic activation rather than mere transcriptional upregulation.
-
Loading Control: Normalize all densitometry data against GAPDH or β -actin.
Protocol 3: In Vivo Tumor Xenograft Efficacy
To evaluate systemic anti-tumor activity and tolerability.
-
Model Establishment: Subcutaneously inject 1×106 A375 cells into the right flank of 6-week-old female BALB/c nude mice.
-
Dosing Regimen: Once tumors reach an average volume of 100 mm³, randomize mice into vehicle and treatment groups. Administer CAY10735 at 5 mg/kg via daily intraperitoneal (i.p.) injection for 15 consecutive days[1].
-
Toxicity Monitoring: Measure tumor dimensions using digital calipers and record body weight every 2 days. Causality: Tracking body weight is the primary non-invasive metric to rule out systemic toxicity or gastrointestinal distress caused by the triterpenoid derivative. A weight loss of >15% mandates humane endpoint euthanasia.
-
Endpoint Analysis: Excise tumors post-mortem. Perform immunohistochemistry (IHC) staining for Ki-67 (proliferation) and TUNEL (apoptosis) to correlate in vitro mechanisms with in vivo phenotypes.
References
-
Liu, X., et al. (2018). Synthesis and Discovery of Novel Anti-Cancer Stem Cells Compounds Derived from the Natural Triterpenoic Acids. Journal of Medicinal Chemistry, 61(23), 10814-10833. DOI: 10.1021/acs.jmedchem.8b01241.[5] Available at:[Link]
